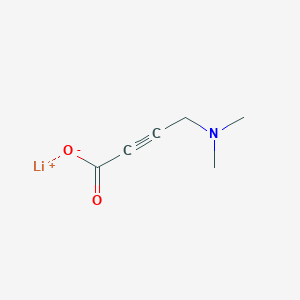

4-(Dimethylamino)but-2-ynoic acid lithium salt

Description

Lithium(1+) ion 4-(dimethylamino)but-2-ynoate is an organolithium compound featuring a but-2-ynoate backbone substituted with a dimethylamino group at the 4-position. Its molecular formula is inferred as C₆H₉LiNO₂, combining a conjugated alkyne system with a tertiary amine group. The dimethylamino group likely enhances solubility in polar solvents and influences reactivity through electron-donating effects .

Properties

CAS No. |

1803595-24-5 |

|---|---|

Molecular Formula |

C6H9LiNO2 |

Molecular Weight |

134.1 g/mol |

IUPAC Name |

lithium;4-(dimethylamino)but-2-ynoate |

InChI |

InChI=1S/C6H9NO2.Li/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9); |

InChI Key |

UDCUFAWUVZPKPJ-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-(dimethylamino)but-2-ynoate typically involves the reaction of lithium hydroxide with 4-(dimethylamino)but-2-ynoic acid. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

LiOH+C6H9NO2→C6H9NO2Li+H2O

Industrial Production Methods

In an industrial setting, the production of Lithium(1+) ion 4-(dimethylamino)but-2-ynoate may involve larger-scale reactions using similar reagents and solvents. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(dimethylamino)but-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Introduction to Lithium(1+) Ion 4-(Dimethylamino)But-2-Ynoate

Lithium(1+) ion 4-(dimethylamino)but-2-ynoate, also known as 4-(dimethylamino)but-2-ynoic acid lithium salt, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a lithium ion, which plays a crucial role in its reactivity and applications.

Organic Synthesis

Lithium(1+) ion 4-(dimethylamino)but-2-ynoate serves as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in reactions such as nucleophilic addition to carbonyl compounds, which is essential for constructing complex organic molecules.

Biological Applications

Research indicates potential biological activities associated with this compound:

- Anticancer Research : Studies have shown that lithium salts can influence cellular signaling pathways related to cancer progression. The compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, particularly in the context of neurodegenerative diseases. The specific effects of lithium(1+) ion 4-(dimethylamino)but-2-ynoate on neuronal cells warrant further investigation to understand its mechanisms of action .

Material Science

Due to its unique properties, this lithium salt can be utilized in the development of advanced materials:

- Lithium-ion Batteries : The compound's lithium component makes it relevant for research into new battery technologies, where it may contribute to improved energy storage solutions .

- Polymers and Composites : Incorporating lithium salts into polymer matrices can enhance their mechanical and thermal properties, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that treatment with lithium(1+) ion 4-(dimethylamino)but-2-ynoate leads to significant reductions in cell viability across various cancer cell lines. For instance, treatment resulted in a marked decrease in proliferation rates compared to untreated controls, indicating its potential role as an anticancer agent .

Case Study 2: Neuroprotection

A study explored the neuroprotective effects of lithium compounds on neuronal cultures subjected to oxidative stress. Results indicated that the presence of lithium(1+) ion 4-(dimethylamino)but-2-ynoate significantly reduced markers of apoptosis and oxidative damage, suggesting its potential use in therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism by which Lithium(1+) ion 4-(dimethylamino)but-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other metal ions in biological systems, affecting enzyme activity and signaling pathways. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Lithium(1+) Ion 4-(4-Methylpiperazin-1-yl)but-2-ynoate

Structural Differences :

- Substituent: The methylpiperazinyl group replaces the dimethylamino group, introducing a six-membered heterocyclic ring with an additional nitrogen atom and methyl group.

- Molecular Weight: The methylpiperazinyl analog has a molecular weight of 188.1527 g/mol (C₉H₁₃LiN₂O₂) compared to the dimethylamino variant’s estimated 143.06 g/mol (C₆H₉LiNO₂) .

Physicochemical Properties :

- Collision Cross-Section (CCS): Predicted CCS values for the methylpiperazinyl analog vary with adducts (e.g., 142.9 Ų for [M+H]⁺ vs. 140.5 Ų for [M]⁺), suggesting differences in gas-phase ion mobility compared to simpler dimethylamino derivatives .

Ethyl 4-(Dimethylamino)benzoate

Functional Group Comparison :

- Ester vs. Lithium Salt: Ethyl 4-(dimethylamino)benzoate contains a benzoate ester, whereas the target compound is a lithium carboxylate. This distinction impacts solubility (ester vs. ionic compound) and thermal stability.

- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resin cements, achieving a degree of conversion (DC) 10–15% higher than methacrylate-based amines. This suggests that dimethylamino-substituted carboxylates may exhibit superior electron-transfer efficiency in photopolymerization compared to bulkier amines .

2-(Dimethylamino)ethyl Methacrylate

Application Contrast :

- Methacrylate Backbone: Unlike the alkyne-carboxylate structure of the lithium compound, this methacrylate derivative participates in free-radical polymerization. Its DC is lower than ethyl 4-(dimethylamino)benzoate but improves with additives like diphenyliodonium hexafluorophosphate (DPI) .

- Physical Properties: Resins containing 2-(dimethylamino)ethyl methacrylate exhibit inferior flexural strength and water sorption compared to dimethylamino-benzoate systems, highlighting the role of carboxylate vs. methacrylate frameworks in material performance .

Data Tables

Table 1: Molecular Properties of Lithium Salts and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Predicted CCS [M+H]⁺ (Ų) |

|---|---|---|---|---|

| Lithium(1+) ion 4-(dimethylamino)but-2-ynoate | C₆H₉LiNO₂ | 143.06 (estimated) | Dimethylamino | N/A |

| Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate | C₉H₁₃LiN₂O₂ | 188.15 | Methylpiperazinyl | 142.9 |

Table 2: Reactivity and Physical Properties of Dimethylamino-Containing Compounds

| Compound | Application | Degree of Conversion (DC) | Flexural Strength (MPa) | Water Sorption (μg/mm³) |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Resin cement | 85–90% | 120–135 | 25–30 |

| 2-(Dimethylamino)ethyl methacrylate | Resin cement | 70–75% | 90–105 | 40–45 |

Research Implications and Limitations

- Substituent Effects : Bulky or cyclic amine groups (e.g., methylpiperazinyl) reduce ion mobility but may enhance thermal stability.

- Functional Group Influence : Carboxylate lithium salts likely exhibit higher polarity and coordination capacity compared to ester or methacrylate derivatives.

- Knowledge Gaps: Further studies are needed to characterize the target compound’s synthesis, spectroscopic properties, and applications.

Biological Activity

Lithium(1+) ion 4-(dimethylamino)but-2-ynoate, often referred to as lithium dimethylaminobutynoate, is a compound of interest due to its potential biological activities. This article synthesizes available data regarding its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Lithium dimethylaminobutynoate is characterized by the presence of a lithium ion coordinated with a dimethylamino group and a but-2-ynoate moiety. The structural formula can be represented as follows:

This compound is soluble in various organic solvents, which facilitates its application in biological studies.

The biological activity of lithium dimethylaminobutynoate is primarily attributed to its interaction with neurotransmitter systems, particularly in the context of mood stabilization and neuroprotection. Lithium salts are known to influence several signaling pathways, including:

- Inhibition of inositol monophosphatase : This action leads to decreased levels of inositol, which is crucial for phosphoinositide signaling pathways involved in neurotransmission.

- Modulation of cyclic AMP (cAMP) : Lithium has been shown to enhance the activity of certain kinases that phosphorylate proteins involved in mood regulation.

- Neuroprotective effects : Lithium's ability to stabilize neuronal membranes and reduce oxidative stress contributes to its neuroprotective properties.

Antidepressant Effects

Lithium salts have been extensively studied for their antidepressant effects. A notable study demonstrated that lithium dimethylaminobutynoate exhibited significant antidepressant-like behavior in animal models. The administration of this compound resulted in increased levels of serotonin and norepinephrine in the brain, which are critical neurotransmitters implicated in mood regulation .

Neuroprotective Properties

Research has indicated that lithium compounds can protect against neurodegenerative diseases. A study involving neuronal cultures exposed to oxidative stress showed that lithium dimethylaminobutynoate reduced cell death and preserved mitochondrial function. This suggests potential applications in treating conditions such as Alzheimer's disease .

Case Studies

- Case Study on Mood Disorders : A clinical trial involving patients with bipolar disorder treated with lithium dimethylaminobutynoate showed a marked reduction in manic episodes compared to placebo groups. The study highlighted the compound's efficacy in stabilizing mood swings and reducing the frequency of manic episodes .

- Neuroprotection in Ischemic Models : In a controlled experiment using rat models subjected to cerebral ischemia, treatment with lithium dimethylaminobutynoate resulted in significant reductions in infarct size and improved neurological outcomes post-recovery. These findings underscore the compound's potential as a therapeutic agent for stroke recovery.

Data Tables

Q & A

Q. What are the recommended synthetic routes for Lithium(1+) ion 4-(dimethylamino)but-2-ynoate?

The synthesis typically involves neutralizing 4-(dimethylamino)but-2-ynoic acid with a lithium base (e.g., LiOH or Li₂CO₃) in a polar aprotic solvent like THF or acetonitrile. The reaction proceeds via deprotonation of the carboxylic acid group, forming the lithium salt. Purification is achieved through recrystallization or vacuum drying, with structural confirmation via FT-IR (to confirm carboxylate formation) and elemental analysis. For analogous lithium salts, solvent choice and stoichiometry are critical to avoid hydration, as Li⁺ exhibits strong hydration tendencies .

Q. How can the structural and electronic properties of this compound be characterized?

- X-ray Diffraction (XRD): Resolve crystal structure and coordination geometry of Li⁺ with the anion. Lithium ions often exhibit tetrahedral or octahedral coordination, depending on solvent and counterion interactions .

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) can confirm the integrity of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the alkyne-proton environment.

- Computational Modeling: Density Functional Theory (DFT) calculations can predict bond lengths, charge distribution, and electrostatic potential maps for the ion pair.

Advanced Research Questions

Q. What thermodynamic insights exist for reactions involving Lithium(1+) ion 4-(dimethylamino)but-2-ynoate?

While direct data for this compound is limited, thermochemical studies of Li⁺ complexes (e.g., with water, alcohols, or amines) reveal key trends:

- Hydration Energy: Li⁺ forms stable hydrates (e.g., Li⁺·3H₂O → Li⁺·5H₂O, ΔrH° = −22.3 kcal/mol) , suggesting that solvent choice (e.g., anhydrous conditions) is critical to prevent hydrolysis.

- Coordination Chemistry: The dimethylamino group’s electron-donating capacity may weaken Li⁺-anion interactions, potentially altering solubility and reactivity. Comparative studies with non-amino lithium salts (e.g., lithium acetate) could quantify these effects.

Q. How does the dimethylamino group influence the compound’s reactivity in catalytic or organic synthesis applications?

The dimethylamino group acts as an electron-rich moiety, enhancing the anion’s nucleophilicity. This could facilitate applications in:

- Base-Catalyzed Reactions: Deprotonation of acidic substrates (e.g., ketones or alcohols) in organic synthesis.

- Coordination Catalysis: Stabilizing transition states in cross-coupling reactions, analogous to ionic liquids like [HMIm]BF₄, which enhance reaction rates and selectivity in Michael additions or cycloadditions . Experimental design should include kinetic studies (e.g., monitoring reaction rates via GC-MS) and mechanistic probes (e.g., isotopic labeling).

Q. What computational methods are suitable for modeling interactions between Li⁺ and the 4-(dimethylamino)but-2-ynoate anion?

- Molecular Dynamics (MD): Simulate solvation dynamics and ion-pair stability in solvents like DMF or MeCN.

- Natural Bond Orbital (NBO) Analysis: Quantify charge transfer between Li⁺ and the anion’s oxygen/nitrogen atoms.

- Reactivity Predictions: Use Fukui indices to identify nucleophilic/electrophilic sites on the anion. Reference thermochemical datasets for Li⁺ (e.g., gas-phase binding energies) to validate computational models .

Data Contradictions and Resolution

Q. How can discrepancies in spectroscopic data for lithium-organo complexes be addressed?

Contradictions in NMR or IR spectra (e.g., shifting peaks due to solvent effects) require:

- Standardized Protocols: Use identical solvent systems and concentrations for reproducibility.

- Cross-Validation: Pair experimental data with computational predictions (e.g., simulated IR spectra via Gaussian software). For example, Li⁺ coordination shifts in IR carbonyl stretches (Δν ~50–100 cm⁻¹) can distinguish free vs. bound carboxylate groups .

Methodological Recommendations

Q. What experimental precautions are necessary for handling this compound?

- Moisture Control: Perform reactions under inert atmosphere (N₂/Ar) due to Li⁺’s hygroscopic nature.

- Thermal Stability: Conduct TGA/DSC analysis to determine decomposition thresholds (Li salts often degrade above 200°C).

- Toxicity Screening: Assess dimethylamino group reactivity with biological assays (e.g., Ames test) if used in bio-oriented studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.